molecular formula C7H5Br2N3 B13323784 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B13323784
M. Wt: 290.94 g/mol
InChI Key: RKQFRFVLCKADLY-UHFFFAOYSA-N
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Description

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the imidazo[1,2-a]pyridine ring and an amino group at the 8th position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine can be synthesized through a multi-step process involving the bromination of imidazo[1,2-a]pyridine derivatives. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically takes place in ethyl acetate via a one-pot tandem cyclization/bromination process, where tert-butyl hydroperoxide (TBHP) is used as an oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as TBHP and hydrogen peroxide (H2O2) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the bromine atoms or additional rings formed through cyclization.

Scientific Research Applications

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridin-8-amine
  • 7-Bromoimidazo[1,2-a]pyridine
  • Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Uniqueness

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine is unique due to the presence of two bromine atoms at specific positions, which significantly influences its reactivity and biological activity.

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C7H5Br2N3/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H,10H2

InChI Key

RKQFRFVLCKADLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)Br)N

Origin of Product

United States

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